

Application Notes and Protocols for PEG(2000)-C-DMG Lipid Nanoparticle Assembly

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Compound of Interest

Compound Name: Peg(2000)-C-dmg

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Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA, famously utilized in the FDA-approved siRNA therapeutic, Onpattro®, and mRNA-based COVID-19 vaccines.[1][2] The success of these delivery systems hinges on their precise formulation, which dictates stability, encapsulation efficiency, and therapeutic efficacy. A typical LNP is a multi-component system composed of four primary lipid types:

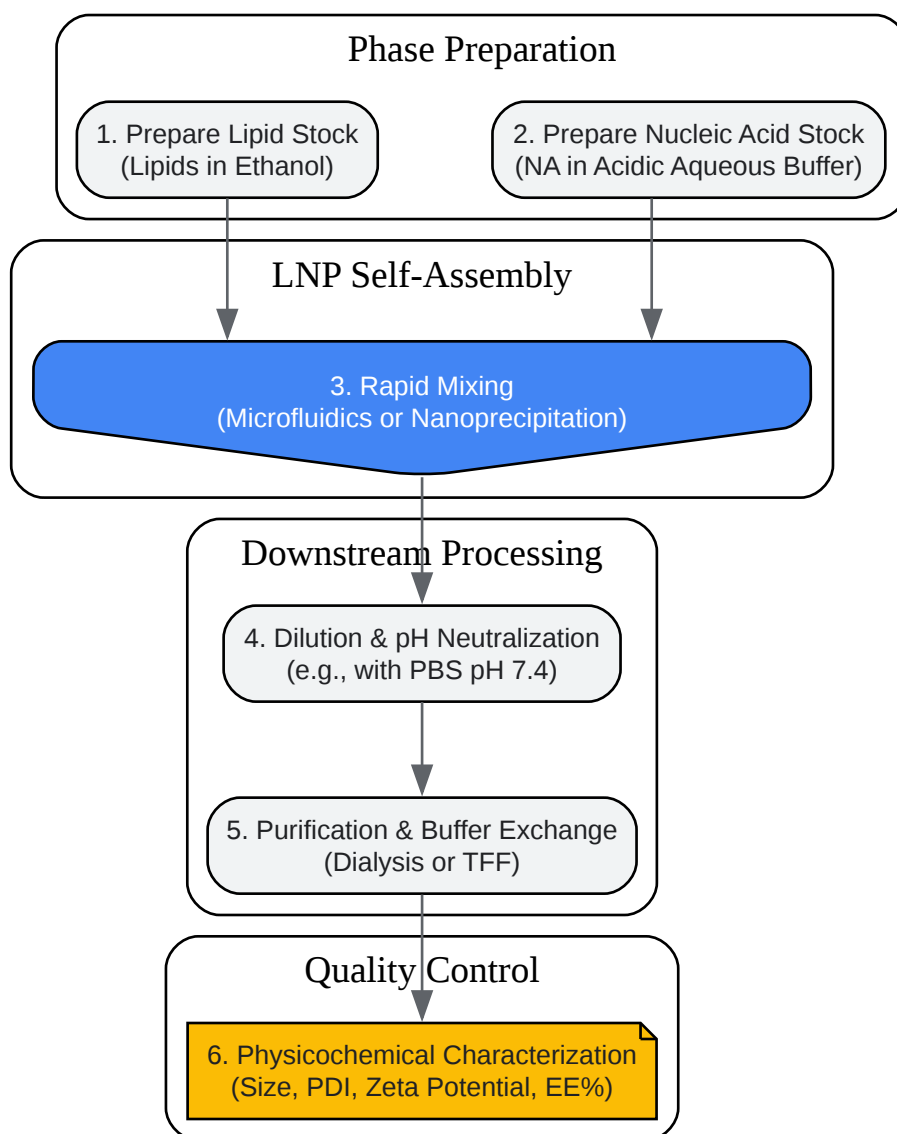
- **Ionizable Cationic Lipid:** Essential for encapsulating the negatively charged nucleic acid payload at an acidic pH and facilitating its release into the cytoplasm by mediating endosomal escape.[1][3]
- **Helper Lipid:** Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which contributes to the structural integrity of the nanoparticle.[1]
- **Cholesterol:** A structural lipid that enhances membrane stability and rigidity by filling gaps in the lipid bilayer.

- **PEGylated Lipid:** A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or PEG-carbamate-1,2-dimyristoyl-sn-glycerol (PEG-c-DMG). This component is crucial for controlling particle size during formation, preventing aggregation, and providing a hydrophilic shield to reduce clearance by the immune system, thereby prolonging circulation time in vivo.

This document provides a detailed, step-by-step guide to the assembly of LNPs incorporating **PEG(2000)-C-DMG** or the closely related and more commonly cited DMG-PEG2000. While PEG-c-DMG is noted for its use in the Onpattro® formulation and its rapid dissociation from the LNP surface, DMG-PEG2000 has been a key component in the Spikevax® COVID-19 vaccine. The protocols described herein are based on established methodologies, including nanoprecipitation and microfluidic mixing.

LNP Assembly Workflow

The general workflow for LNP assembly involves the controlled mixing of lipids dissolved in an organic solvent with a nucleic acid payload dissolved in an acidic aqueous buffer. This rapid change in solvent polarity triggers the self-assembly of the lipids around the nucleic acid, forming the core-shell structure of the LNP.



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Caption: General workflow for lipid nanoparticle (LNP) assembly and characterization.

Data Presentation: Formulation & Physicochemical Properties

Quantitative data from literature is summarized below to guide formulation design and establish expected outcomes. The molar ratio of the lipid components, particularly the percentage of PEG-lipid, significantly influences the final characteristics of the LNPs.

Table 1: Example LNP Formulations with Molar Ratios

Ionizable Lipid	Helper Lipid	Cholesterol	PEG-Lipid	Molar Ratio (Ionizable:Helper:Cholesterol:PEG)	Reference
DLin-MC3-DMA	DSPC	Cholesterol	DMG-PEG2000	50 : 10 : 38.5 : 1.5	
SM-102	DSPC	Cholesterol	DMG-PEG2000	50 : 10 : 38.5 : 1.5	
Custom Ionizable	DOPE	Cholesterol	DMG-PEG2000	40 : 10 : (50-X) : X (X = 0.1 to 10)	

| DLin-MC3-DMA | DSPC | Cholesterol | PEG-c-DMG | 50 : 10 : 38.5 : 1.5 (Onpattro® formulation) | |

Table 2: Influence of DMG-PEG2000 Molar Percentage on LNP Properties

Mol% DMG-PEG2000	Particle Size (nm)	Polydispersity Index (PDI)	In Vitro Transfection	In Vivo Transgene Expression	Reference
0.1 - 10	180 - 230	Narrow Distribution	Bell-shaped curve	Bell-shaped curve	
1.5	Optimal	Low	Optimal	High	

| 5.0 | Optimal | Low | Sub-optimal | Optimal | |

Note: A bell-shaped relationship is observed between PEG content and transfection efficiency, with lower levels (e.g., 1.5 mol%) favoring cellular uptake in vitro and higher levels (e.g., 5 mol%) improving stability for in vivo circulation.

Experimental Protocols

Protocol 1: LNP Assembly via Nanoprecipitation

This method relies on the dropwise addition of the lipid phase into the aqueous phase under vigorous mixing to induce rapid self-assembly.

Materials:

- Ionizable Lipid, Helper Lipid (DSPC or DOPE), Cholesterol, **PEG(2000)-C-DMG** (or DMG-PEG2000)
- Nucleic Acid (mRNA or siRNA)
- 200-proof Ethanol
- Aqueous Buffer: 200 mM Acetate Buffer, pH 5.4
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

- Prepare Lipid Stock Solution (Organic Phase):
 - Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 200-proof ethanol to achieve desired final concentrations (e.g., 10-50 mg/mL).
 - Combine the individual lipid solutions to achieve the target molar ratio (e.g., 50:10:38.5:1.5).
- Prepare Nucleic Acid Solution (Aqueous Phase):
 - Dissolve the nucleic acid payload in the acidic acetate buffer (pH 5.4) to a final concentration of 0.1-1 mg/mL.
- LNP Self-Assembly:
 - Place the aqueous phase in a sterile vial.

- While continuously and vigorously vortexing the aqueous phase, add the organic phase dropwise. The rapid solvent change will cause the lipids to precipitate and encapsulate the nucleic acid, forming LNPs.
- Purification and Buffer Exchange:
 - Transfer the resulting LNP solution to a dialysis cassette.
 - Perform dialysis against PBS (pH 7.4) for at least 18-24 hours, with multiple buffer changes, to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs and stabilizes them for storage and in vitro/in vivo use.
- Storage:
 - Recover the purified LNP solution from the dialysis device.
 - Sterilize by passing through a 0.22 μm filter.
 - Store at 4 °C for short-term use or at -80 °C for long-term storage.

Protocol 2: LNP Assembly via Microfluidic Mixing

Microfluidic mixing offers precise, rapid, and reproducible control over the mixing of the organic and aqueous phases, leading to highly uniform and monodisperse LNPs.

Materials:

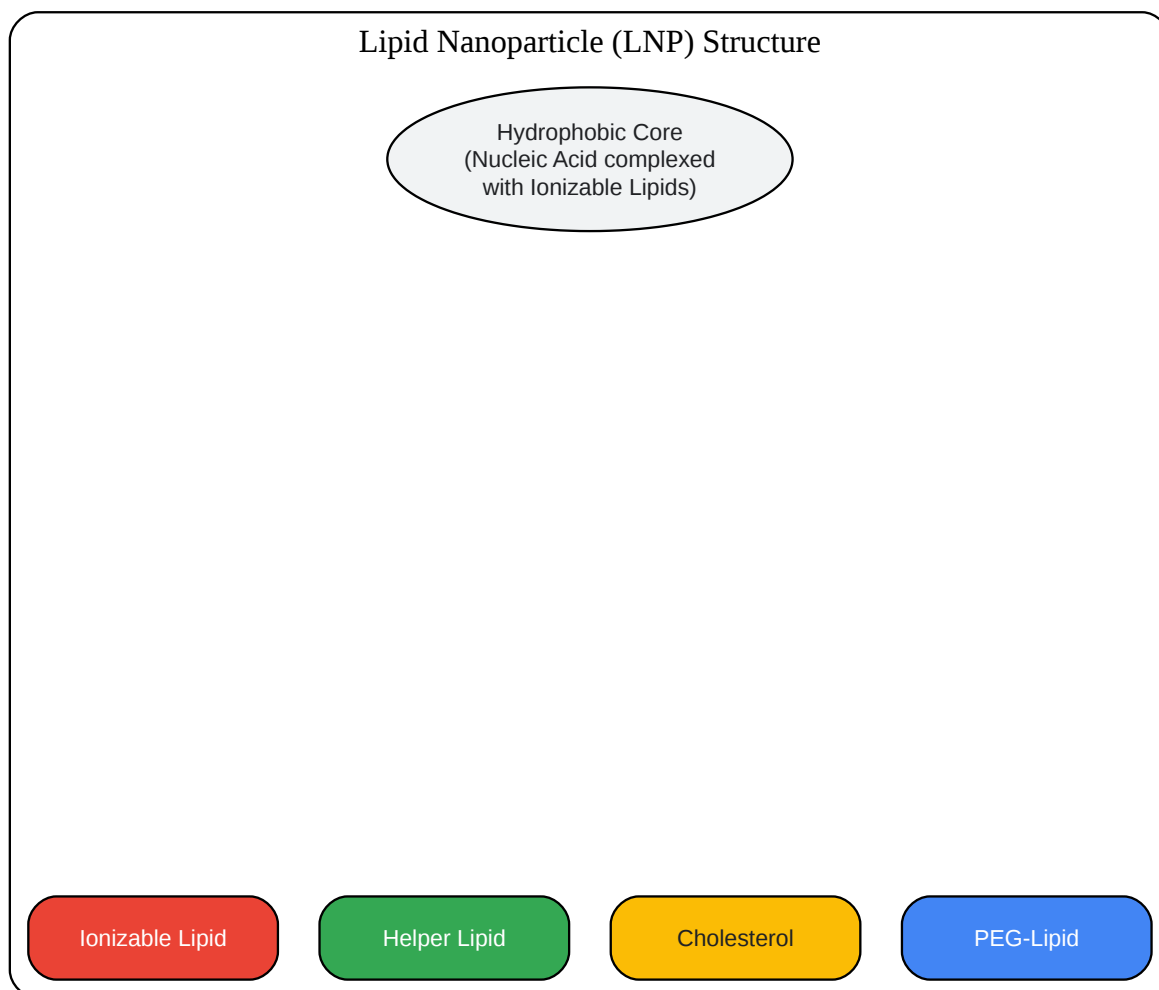
- Same lipids and nucleic acids as Protocol 1.
- 200-proof Ethanol
- Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0
- Dilution/Neutralization Buffer: PBS, pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr® Ignite™) and associated cartridges/syringes.

Procedure:

- Prepare Lipid Stock Solution (Organic Phase):
 - Prepare the lipid mixture in ethanol as described in Protocol 1.
- Prepare Nucleic Acid Solution (Aqueous Phase):
 - Dissolve the nucleic acid payload in the acidic citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated, facilitating electrostatic interaction with the nucleic acid.
- System Setup and Mixing:
 - Prime the microfluidic device with ethanol and the aqueous buffer according to the manufacturer's instructions.
 - Load the lipid stock solution and the nucleic acid stock solution into separate syringes.
 - Set the system parameters. A common starting point is a Total Flow Rate (TFR) of 12 mL/min and a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic). These parameters are critical for controlling particle size and require optimization.
 - Initiate the mixing process. The device will rapidly combine the two streams, inducing LNP self-assembly.
- Dilution and Neutralization:
 - Immediately dilute the LNP solution collected from the device outlet with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles.
- Purification and Concentration:
 - Purify the diluted LNPs and exchange the buffer to PBS (pH 7.4) using tangential flow filtration (TFF) or dialysis as described in Protocol 1.
- Storage:
 - Filter-sterilize the final LNP formulation and store as described previously.

LNP Characterization Protocols

Accurate characterization is essential to ensure the quality and consistency of the LNP formulation.



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Caption: Conceptual diagram of a lipid nanoparticle's core-shell structure.

Particle Size, Polydispersity, and Zeta Potential

Method: Dynamic Light Scattering (DLS)

- Purpose: To measure the average hydrodynamic diameter (particle size), the Polydispersity Index (PDI, a measure of size distribution homogeneity), and the surface charge (zeta potential) of the LNPs.
- Protocol:
 - Dilute the LNP sample in an appropriate buffer (e.g., PBS for size/PDI, or a low ionic strength buffer like 1 mM KCl for zeta potential).
 - Transfer the sample to a suitable cuvette.
 - Perform measurements using a DLS instrument (e.g., Malvern Zetasizer).
 - Analyze the results. Expect particle sizes in the range of 70-230 nm and a PDI below 0.2 for a homogenous formulation. The zeta potential should be near-neutral at pH 7.4.

Nucleic Acid Encapsulation Efficiency (EE%)

Method: RiboGreen® Assay (or similar nucleic acid quantification assay)

- Purpose: To determine the percentage of the initial nucleic acid payload that has been successfully encapsulated within the LNPs.
- Protocol:
 - Prepare two sets of LNP samples.
 - In the first set, measure the amount of "free" (unencapsulated) nucleic acid directly using the RiboGreen® reagent. The reagent's fluorescence increases upon binding to nucleic acids.
 - In the second set, lyse the LNPs by adding a detergent (e.g., 0.5% Triton™ X-100) to release the encapsulated nucleic acid. Measure the "total" nucleic acid concentration using the RiboGreen® reagent.
 - Calculate the Encapsulation Efficiency (EE%) using the following formula: $EE\% = \left(\frac{\text{Total NA} - \text{Free NA}}{\text{Total NA}} \right) * 100$

- A high-quality LNP formulation should have an EE% greater than 90%.

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